1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
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Overview
Description
1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and an azetidinone moiety
Mechanism of Action
Target of Action
Similar compounds such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine have been found to be highly selective for the dopamine transporter .
Mode of Action
Based on the related compound, it may interact with the dopamine transporter, potentially influencing dopamine levels in the brain .
Biochemical Pathways
If it does interact with the dopamine transporter like its related compound, it could potentially affect dopaminergic pathways in the brain .
Result of Action
If it does interact with the dopamine transporter, it could potentially influence neuronal signaling and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of 3,4-Dichlorophenylpiperazine: This can be achieved by reacting 3,4-dichloroaniline with piperazine under suitable conditions.
Azetidinone Formation: The azetidinone ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the 3,4-dichlorophenylpiperazine with the azetidinone moiety using a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the azetidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Shares the piperazine ring and dichlorophenyl group but lacks the azetidinone moiety.
1-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)methanone: Similar structure but with a different substitution pattern.
Uniqueness
1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is unique due to the presence of both the piperazine and azetidinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-[3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-11(22)21-9-12(10-21)16(23)20-6-4-19(5-7-20)13-2-3-14(17)15(18)8-13/h2-3,8,12H,4-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQOSPAKJPVCBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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